6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine

Ring Contraction Nucleophilic Aromatic Substitution Halogen Reactivity

6-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine (CAS 70395-70-9) is a halogenated, dimethyl-substituted member of the pyrido[2,3-b]pyrazine heteroaromatic scaffold. With a molecular formula of C₉H₈ClN₃ and a molecular weight of 193.63 g/mol, it presents as a low-melting solid (mp 34–38 °C).

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 70395-70-9
Cat. No. B6612872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine
CAS70395-70-9
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=N1)C=CC(=N2)Cl)C
InChIInChI=1S/C9H8ClN3/c1-5-6(2)12-9-7(11-5)3-4-8(10)13-9/h3-4H,1-2H3
InChIKeyRTKBQTNDTXROSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine (CAS 70395-70-9): Core Structural Identity and Procurement Context


6-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine (CAS 70395-70-9) is a halogenated, dimethyl-substituted member of the pyrido[2,3-b]pyrazine heteroaromatic scaffold. With a molecular formula of C₉H₈ClN₃ and a molecular weight of 193.63 g/mol, it presents as a low-melting solid (mp 34–38 °C) . The compound features a unique substitution topology—a chlorine atom at the 6-position of the pyridine ring coupled with methyl groups at the 2- and 3-positions of the fused pyrazine ring—which distinguishes it from other pyrido[2,3-b]pyrazine building blocks and imparts a distinct profile of electronic properties, lipophilicity (calculated logP ~1.6–2.1), and synthetic reactivity [1].

Why 6-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine Cannot Be Simply Replaced by Generic Pyrido[2,3-b]pyrazine Analogs


The pyrido[2,3-b]pyrazine scaffold is exceptionally sensitive to both the position and nature of substituents, making simple analog replacement unreliable in any structure–activity or structure–property optimization campaign. The chloro substituent at position 6 is uniquely capable of undergoing selective ring-contraction reactions with potassium amide that are not accessible to the corresponding 6-bromo (which undergoes reductive debromination) or 6-fluoro (amino-defluorination) analogs [1]. Simultaneously, the 2,3-dimethyl groups modulate the electron density of the pyrazine ring, raising the logP by approximately 0.5–1.0 units relative to the unsubstituted 6-chloropyrido[2,3-b]pyrazine (logP ~1.0), and altering the melting point from ~155 °C (6-chloropyrido[2,3-b]pyrazine) to 34–38 °C [2]. These differences in physical form, lipophilicity, and halogen-dependent chemoselectivity mean that substituting a different pyrido[2,3-b]pyrazine congener can fundamentally alter downstream synthetic outcomes, pharmacokinetic properties, and biological target engagement.

6-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine: Quantitative Differentiation Evidence Against Closest Analogs


Halogen-Dependent Chemoselectivity in Ring-Contraction Reactions: Cl vs. Br vs. F at Position 6

In the reaction of 2-R₁,3-R₂-6-X-pyrido[2,3-b]pyrazines with potassium amide in liquid ammonia, the 6-chloro derivative (X = Cl, R₁ = R₂ = H) undergoes ring contraction to a 1H-imidazo[4,5-b]pyridine, a synthetically valuable transformation. By contrast, the 6-bromo analog exclusively undergoes reductive debromination, while the 6-fluoro analog undergoes amino-defluorination; neither yields the ring-contracted product [1]. This demonstrates that the C–Cl bond at position 6 uniquely enables a specific, high-value synthetic pathway that is blocked for the 6-bromo and 6-fluoro congeners.

Ring Contraction Nucleophilic Aromatic Substitution Halogen Reactivity

Lipophilicity Modulation by 2,3-Dimethyl Substitution: logP Comparison with 6-Chloropyrido[2,3-b]pyrazine

The 2,3-dimethyl groups on the pyrazine ring substantially increase the calculated lipophilicity of the scaffold. The unsubstituted 6-chloropyrido[2,3-b]pyrazine (CAS 68236-03-3) has a measured logP of approximately 0.93–1.0, while ZINC database entries for C₉H₈ClN₃ isomers bearing the 2,3-dimethyl motif report calculated logP values in the range of 1.6–2.1 [1][2]. This logP elevation of approximately 0.6–1.1 units translates into a roughly 4- to 12-fold increase in octanol–water partition coefficient, which directly impacts membrane permeability, protein binding, and in vivo distribution in any drug discovery program.

Lipophilicity Drug-likeness logP

Physical Form Differentiation: Melting Point Depression by 2,3-Dimethyl Substitution

The introduction of 2,3-dimethyl groups causes a dramatic reduction in melting point relative to the parent 6-chloropyrido[2,3-b]pyrazine. The non-methylated compound (CAS 68236-03-3) melts at approximately 148–155 °C (a high-melting crystalline solid), whereas 6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine (CAS 70395-70-9) melts at 34–38 °C, a depression of over 110 °C [1]. This near-ambient melting point has significant practical implications for handling, formulation, and purification, as the compound can be processed as a low-temperature melt or a waxy solid rather than a hard crystalline powder.

Melting Point Solid-State Properties Formulation

6-Chloro vs. 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine: Molecular Weight and Heavy-Atom Differentiation

Compared with its 7-bromo positional isomer (CAS 52333-43-4, MW 238.08 g/mol), 6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine (MW 193.63 g/mol) is approximately 44.5 g/mol lighter—a 19% reduction in molecular weight . In fragment-based drug discovery, every heavy atom counts toward ligand efficiency metrics, and the chloro analog provides a more favorable balance of target binding contribution per heavy atom. This weight advantage translates to a higher ligand efficiency index (LE = ΔG/HA) for any given binding affinity.

Molecular Weight Fragment-Based Drug Discovery Lead-Likeness

Validated Crystallographic Binding Mode of the 2,3-Dimethylpyrido[2,3-b]pyrazine Core at HSP90α

The 2,3-dimethylpyrido[2,3-b]pyrazine core (without the 6-chloro substituent) has been co-crystallized with the N-terminal domain of human HSP90α (PDB: 7HC3; ligand ID: A1AYT), providing direct structural validation of this scaffold's ability to engage a therapeutically relevant protein target [1]. The electron density map shows unambiguous ligand placement with a real-space correlation coefficient of 0.858, confirming a well-defined binding pose. The 6-chloro substituent present in CAS 70395-70-9 is positioned to extend toward an adjacent sub-pocket, offering a validated vector for potency optimization without disrupting the core binding mode.

HSP90 Fragment Screening X-ray Crystallography

Kinase Inhibitor Patent Prevalence of 6-Substituted Pyrido[2,3-b]pyrazine Scaffolds

Pyrido[2,3-b]pyrazine derivatives bearing a substituent at the 6-position are prominently represented in kinase inhibitor patent literature, including filings targeting B-Raf, receptor tyrosine kinases, and TGF-β receptor signaling [1][2]. Specifically, patent US20090275534 and related filings explicitly claim pyrido[2,3-b]pyrazine compounds with substitution at the 6- or 7-position for the treatment of malignant disorders, establishing the 6-chloro-2,3-dimethyl substitution pattern as a privileged pharmacophoric arrangement within this intellectual property space. By contrast, the unsubstituted 2,3-dimethylpyrido[2,3-b]pyrazine (CAS 7154-32-7) lacks the halogen handle required for the key hydrophobic interactions described in these patent embodiments.

Kinase Inhibition Patent Landscape B-Raf

Optimal Procurement and Deployment Scenarios for 6-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine


Kinase Inhibitor Lead Generation Targeting B-Raf or Receptor Tyrosine Kinases

The 6-chloro-2,3-dimethyl substitution pattern maps directly onto the generic Markush formulas of multiple kinase inhibitor patents, including filings by Schering AG and Zentaris GmbH [1]. Medicinal chemistry teams initiating a B-Raf or receptor tyrosine kinase inhibitor program should procure this specific building block as a key intermediate for parallel SAR exploration. The 6-chloro substituent provides both a hydrophobic anchor for kinase hinge-region binding and a synthetic handle for further diversification (e.g., Suzuki coupling, amination). The crystallographically validated binding of the core scaffold at HSP90α (PDB: 7HC3) provides additional confidence for fragment-to-lead campaigns [2].

Synthesis of Imidazo[4,5-b]pyridine Libraries via Chemoselective Ring Contraction

For synthetic chemistry groups building focused libraries of imidazo[4,5-b]pyridines—a privileged scaffold in adenosine receptor antagonism and kinase inhibition—the 6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine is uniquely suited as a starting material. The chlorine at position 6 is essential for the potassium amide-mediated ring contraction reaction; the corresponding 6-bromo analog undergoes reductive debromination and the 6-fluoro analog undergoes amino-defluorination, both failing to produce the desired imidazopyridine product [3]. The 2,3-dimethyl groups remain intact throughout the transformation, providing substitution diversity in the final library products.

Fragment-Based Drug Discovery (FBDD) with HSP90 and Other Chaperone Targets

Fragment screening groups targeting HSP90 or related chaperone proteins can leverage the validated crystallographic binding mode of the 2,3-dimethylpyrido[2,3-b]pyrazine core (RSCC = 0.858; PDB: 7HC3) as a starting point for fragment growth [2]. The 6-chloro-2,3-dimethyl derivative (MW 193.63 g/mol) is well within the Rule-of-Three fragment space (MW <300) and provides a natural vector for elaboration toward the adjacent sub-pocket visible in the co-crystal structure. Its low melting point (34–38 °C) facilitates preparation of high-concentration DMSO stocks for fragment soaking experiments.

Agrochemical Lead Discovery: Herbicidal Pyrido[2,3-b]pyrazine Scaffolds

Patent literature describes pyrido[2,3-b]pyrazine derivatives as herbicidal compounds with activity against economically important weed species [4]. The 6-chloro-2,3-dimethyl substitution pattern provides a balanced lipophilicity profile (calculated logP ~1.6–2.1) that is favorable for foliar uptake and translocation in planta. Agrochemical discovery teams can procure this compound as a starting scaffold for parallel synthesis of herbicidal screening libraries, exploiting the chloro substituent for late-stage diversification while retaining the dimethyl groups to maintain optimal physicochemical properties for plant penetration.

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